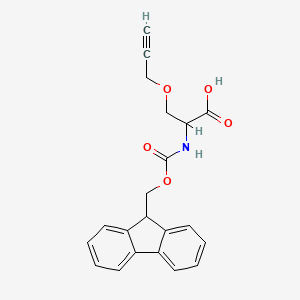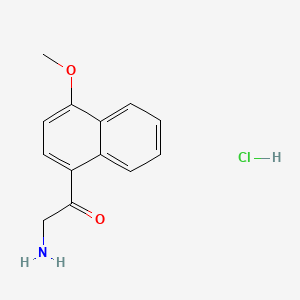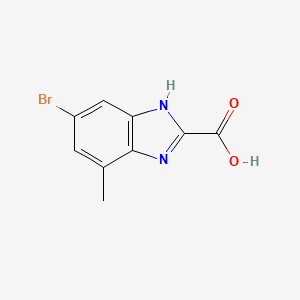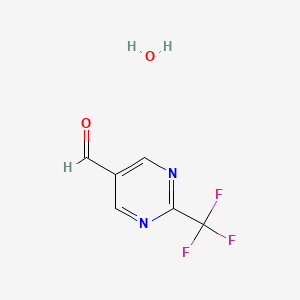
(S)-2-(Fmoc-amino)-3-(2-propyn-1-yloxy)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a specialized compound used in various scientific research fields. It is a derivative of propionic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a propargyloxy group. This compound is particularly valuable in peptide synthesis and other biochemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of the Propargyloxy Group: The propargyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the Propionic Acid Derivative: The final step involves the formation of the propionic acid derivative through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino and propargyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid, such as alcohols, amines, aldehydes, and carboxylic acids. These derivatives are valuable intermediates in the synthesis of more complex molecules.
科学研究应用
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid involves its interaction with various molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions at the amino and propargyloxy groups. The propargyloxy group can participate in click chemistry reactions, forming stable triazole linkages. These properties make the compound a versatile tool in chemical biology and medicinal chemistry.
相似化合物的比较
Similar Compounds
(S)-Fmoc-2-amino-3-hydroxy-propionic acid: Similar structure but with a hydroxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-methoxy-propionic acid: Features a methoxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-ethoxy-propionic acid: Contains an ethoxy group instead of a propargyloxy group.
Uniqueness
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is unique due to the presence of the propargyloxy group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications and the synthesis of complex molecules.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQAPLSYFNSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)

![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)





![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
